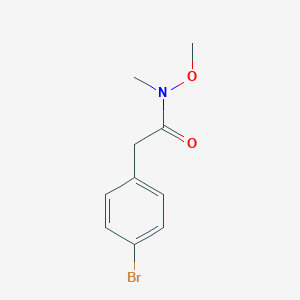

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide

Übersicht

Beschreibung

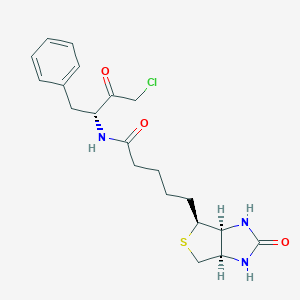

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide (2-BPMA) is an organic compound belonging to the class of amides. It is an important chemical intermediate used in the synthesis of various organic compounds, particularly those with pharmaceutical and agrochemical applications. It is a white crystalline solid with a molecular weight of 294.2 g/mol and a melting point of 62-64 °C. 2-BPMA is widely used in the synthesis of a variety of organic compounds, including drugs, agrochemicals, and fragrances.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent Development

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide: derivatives have been studied for their potential as antimicrobial agents. These compounds have shown promising activity against both bacterial (Gram-positive and Gram-negative) and fungal species. The derivatives’ molecular structures, confirmed by physicochemical properties and spectroanalytical data, suggest that they could be used to treat microbial infections with novel modes of action, addressing the issue of microbial resistance .

Anticancer Activity

Research has indicated that certain derivatives of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide exhibit significant antiproliferative properties, particularly against oestrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7). This suggests a potential application in developing chemotherapeutic agents for cancer treatment, especially breast cancer .

Molecular Docking Studies

Molecular docking studies of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide derivatives have been carried out to understand their binding modes with receptors. These studies are crucial for rational drug design, as they help predict the efficacy of these compounds as lead compounds in drug development .

Pharmacological Research

The pharmacological activities of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide derivatives are being explored to combat drug resistance in pathogens and cancerous cells. This research is vital for the discovery and development of new molecules that can serve as effective and selective chemotherapeutic agents .

ADME Profile Analysis

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide derivatives have been studied through molecular docking. Understanding the ADME profile is essential for predicting the safety and efficacy of these compounds as potential drugs .

Heterocyclic Compound Synthesis

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide: is part of a broader class of heterocyclic compounds that are of special interest due to their sulfur and nitrogen atoms. These compounds are synthesized for various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrazoline derivatives, have been shown to interact with acetylcholinesterase (ache) in the cholinergic nervous system . AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter, and plays a crucial role in nerve impulse transmission .

Mode of Action

Based on the structural similarity to other compounds, it may interact with its targets, such as ache, leading to changes in their normal function . This interaction could potentially affect the normal transmission of nerve impulses, leading to behavioral changes .

Biochemical Pathways

Compounds with similar structures have been shown to affect the cholinergic nervous system by interacting with ache . This interaction could potentially disrupt the normal functioning of this system, leading to various downstream effects.

Result of Action

Based on the known effects of similar compounds, it could potentially lead to changes in nerve impulse transmission due to its interaction with ache . This could result in behavioral changes and potentially affect the survival of organisms .

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-12(14-2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXYGVKKXCAIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CC=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596750 | |

| Record name | 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide | |

CAS RN |

149652-50-6 | |

| Record name | 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B126426.png)

![2-[(Z)-2,3-Dichlorobenzylidene]-3-oxobutyric acid ethyl ester](/img/structure/B126437.png)